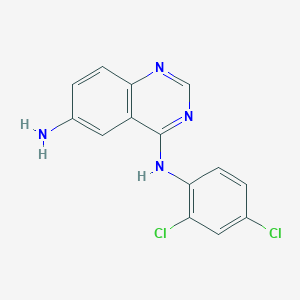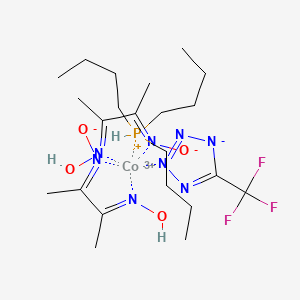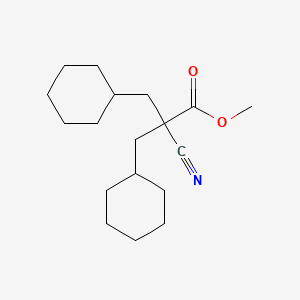
Methyl 2-cyano-3-cyclohexyl-2-(cyclohexylmethyl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-cyano-3-cyclohexyl-2-(cyclohexylmethyl)propanoate is an organic compound with the molecular formula C18H29NO2 and a molecular weight of 291.43 g/mol . This compound is characterized by its nitrile functional group and its cyclohexyl and cyclohexylmethyl substituents, making it a valuable building block in organic synthesis and various industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-cyano-3-cyclohexyl-2-(cyclohexylmethyl)propanoate typically involves the reaction of cyclohexylmethyl bromide with a suitable nitrile precursor under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-cyano-3-cyclohexyl-2-(cyclohexylmethyl)propanoate can undergo various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids under specific conditions.
Reduction: The nitrile group can be reduced to primary amines using reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Lithium aluminum hydride in anhydrous ether or catalytic hydrogenation using palladium on carbon.
Substitution: Sodium methoxide or other strong bases in polar aprotic solvents.
Major Products Formed
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl 2-cyano-3-cyclohexyl-2-(cyclohexylmethyl)propanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methyl 2-cyano-3-cyclohexyl-2-(cyclohexylmethyl)propanoate involves its interaction with specific molecular targets and pathways. The nitrile group can participate in various biochemical reactions, potentially affecting enzyme activity and cellular processes. The cyclohexyl and cyclohexylmethyl groups may influence the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within biological systems .
Comparación Con Compuestos Similares
Similar Compounds
Methyl 2-cyano-3-cyclohexylpropanoate: Lacks the cyclohexylmethyl group, resulting in different chemical properties and reactivity.
Methyl 2-cyano-3-phenyl-2-(phenylmethyl)propanoate: Contains phenyl groups instead of cyclohexyl groups, leading to variations in aromaticity and electronic effects.
Uniqueness
Methyl 2-cyano-3-cyclohexyl-2-(cyclohexylmethyl)propanoate is unique due to its combination of cyclohexyl and cyclohexylmethyl groups, which impart specific steric and electronic properties. These features make it a versatile intermediate in organic synthesis and a valuable compound for various research and industrial applications .
Propiedades
Fórmula molecular |
C18H29NO2 |
|---|---|
Peso molecular |
291.4 g/mol |
Nombre IUPAC |
methyl 2-cyano-3-cyclohexyl-2-(cyclohexylmethyl)propanoate |
InChI |
InChI=1S/C18H29NO2/c1-21-17(20)18(14-19,12-15-8-4-2-5-9-15)13-16-10-6-3-7-11-16/h15-16H,2-13H2,1H3 |
Clave InChI |
DUGXYXBSLLDPLO-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C(CC1CCCCC1)(CC2CCCCC2)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



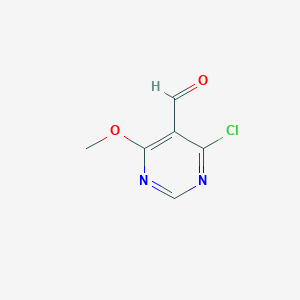
![1-(2-Fluoro-6-(pyrrolidin-1-yl)phenyl)-3-(3-(1-(2-hydroxyethyl)-4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperazin-2-yl)phenyl)urea](/img/structure/B13095137.png)

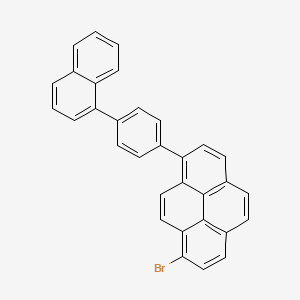


![4-[3-(3,4-Difluorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13095163.png)

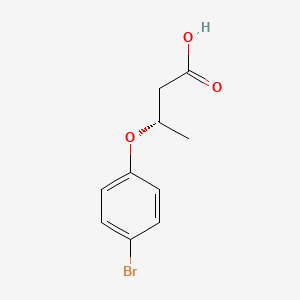
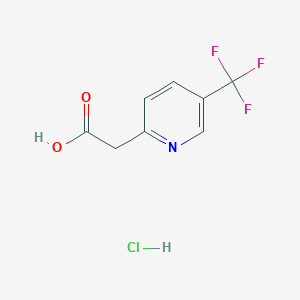
![(((2S,3S,5R)-5-(2,4-Dioxo-5-((E)-3-(5-((3aS,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)prop-1-en-1-yl)-3,4-dihydropyrimidin-1(2H)-yl)-3-hydroxytetrahydrofuran-2-yl)methyl)triphosphoricacid](/img/structure/B13095200.png)
